molecular formula C6H13N B13795586 2,2,3,3-Tetramethylaziridine CAS No. 5910-14-5

2,2,3,3-Tetramethylaziridine

Cat. No.: B13795586
CAS No.: 5910-14-5
M. Wt: 99.17 g/mol
InChI Key: HMDSXVUTCZSHDZ-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylaziridine is a nitrogen-containing three-membered ring compound with the molecular formula C₆H₁₃N. It is characterized by its high ring strain, which makes it a versatile intermediate in organic synthesis. This compound is known for its unique structural properties and reactivity, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3,3-Tetramethylaziridine can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butene with chloramine-T in the presence of a base. This reaction proceeds via the formation of an intermediate aziridinium ion, which then undergoes ring closure to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetramethylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylaziridine involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various molecular targets. These interactions can result in the modification of biological molecules, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 2,2,3,3-Tetramethylaziridine is unique due to its high degree of steric hindrance from the four methyl groups, which influences its reactivity and stability. This makes it a valuable intermediate in the synthesis of sterically demanding molecules and polymers .

Properties

CAS No.

5910-14-5

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

2,2,3,3-tetramethylaziridine

InChI

InChI=1S/C6H13N/c1-5(2)6(3,4)7-5/h7H,1-4H3

InChI Key

HMDSXVUTCZSHDZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N1)(C)C)C

Origin of Product

United States

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